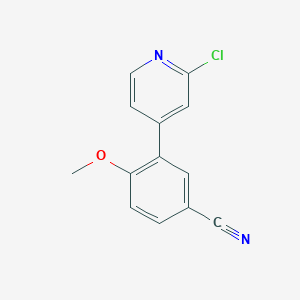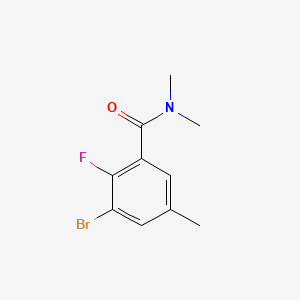
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N,N,5-trimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. The process may include the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Methylation: Introduction of methyl groups using methylating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-N,N,5-trimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the methyl groups, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 5-Bromo-2-fluoro-3-methylpyridine
Uniqueness
3-Bromo-2-fluoro-N,N,5-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-7(10(14)13(2)3)9(12)8(11)5-6/h4-5H,1-3H3 |
Clave InChI |
UTVXUNNJWIFRSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)F)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



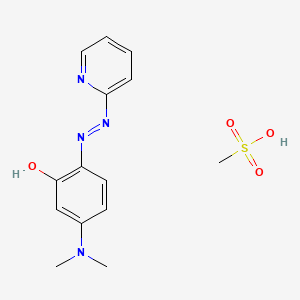
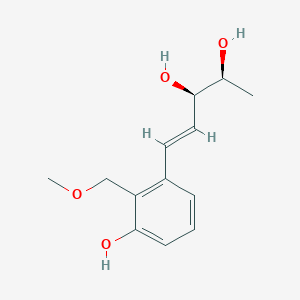
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
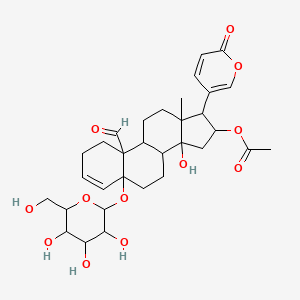


![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
